

Formulation of meat-like process flavors using 2-Methyltetrahydrofuran-3-thiol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyltetrahydrofuran-3-thiol

Cat. No.: B142655

[Get Quote](#)

An Application Guide to the Formulation of Meat-Like Process Flavors Utilizing **2-Methyltetrahydrofuran-3-thiol**

Abstract

The pursuit of authentic and compelling meat-like flavors is a cornerstone of modern food science, driven by the rising demand for high-quality processed foods and plant-based meat alternatives. Central to this endeavor is the strategic use of potent, character-defining aroma compounds. **2-Methyltetrahydrofuran-3-thiol** (MFTT), a sulfur-containing heterocyclic compound, stands out as a critical component for imparting characteristic roasted, savory, and meaty notes.^[1] With an exceptionally low odor threshold, even trace amounts of MFTT can significantly influence the final sensory profile of a food product.^{[2][3]} This document serves as a comprehensive technical guide for researchers and flavor scientists, providing a foundational understanding and practical protocols for the application of MFTT in the creation of meat-like process flavors. We will explore the underlying chemistry of its formation via the Maillard reaction, detail a systematic approach to flavor generation in model systems, and provide robust methodologies for analytical and sensory validation.

Scientific Principles and Foundational Chemistry

A successful flavor formulation is built upon a deep understanding of the key impact molecules. This section details the essential properties of **2-Methyltetrahydrofuran-3-thiol** and the chemical reactions that generate it.

Chemical and Sensory Profile of 2-Methyltetrahydrofuran-3-thiol (MFTT)

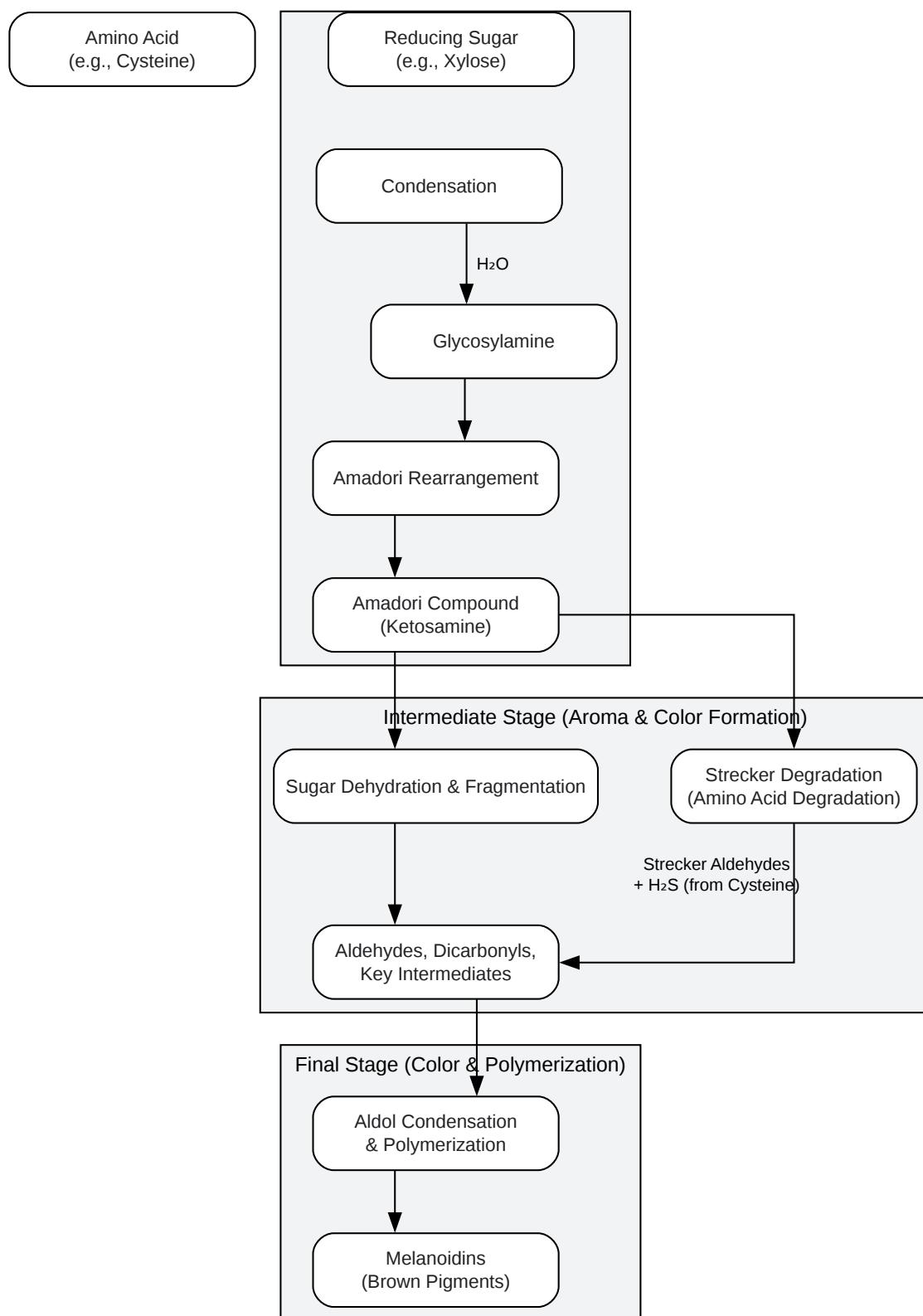
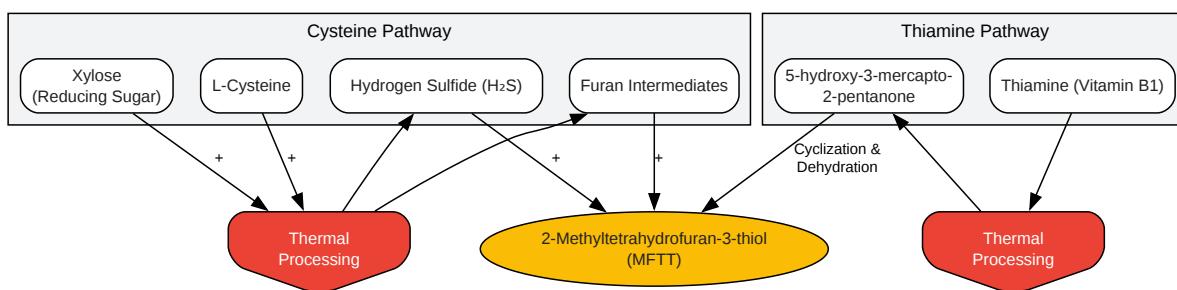

MFTT (CAS: 57124-87-5) is a highly impactful aroma chemical renowned for its complex and potent savory character.^[1] Its aroma is often described as a blend of roasted beef, rich broth, and cooked chicken, with underlying sulfurous and alliaceous (onion/garlic) nuances.^{[4][5]} This multifaceted profile makes it an indispensable tool for building a convincing meat flavor from the ground up.

Table 1: Physicochemical Properties of **2-Methyltetrahydrofuran-3-thiol**

Property	Value	Source(s)
CAS Number	57124-87-5	[1]
Molecular Formula	C ₅ H ₁₀ OS	[1][6]
Molecular Weight	118.19 g/mol	[1][6]
Appearance	Clear Liquid	[7]
Odor Description	Roasted beef, chicken, meaty, sulfurous, brothy	[4]
Solubility	Insoluble in water; Soluble in fats and ethanol	[7]
FEMA Number	3787	[3][4]

The Maillard Reaction: The Genesis of Process Flavor


The Maillard reaction is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating.^[8] It is the primary mechanism responsible for the desirable color, aroma, and flavor of cooked foods. The reaction proceeds through a complex cascade of events, broadly categorized into three stages, culminating in the formation of hundreds of different flavor compounds, including the critical sulfur-containing molecules that define meaty aromas.^{[8][9]}

[Click to download full resolution via product page](#)*Figure 1: Simplified stages of the Maillard Reaction.*

Key Formation Pathways of MFTT

Within the Maillard reaction framework, MFTT is primarily generated through two recognized pathways involving sulfur-containing precursors. Understanding these pathways is crucial for selecting the correct raw materials to generate a desired flavor profile.

- Reaction of Cysteine and Reducing Sugars: The sulfur-containing amino acid L-cysteine reacts with pentose sugars like xylose or ribose. During the intermediate stages, hydrogen sulfide (H_2S) is released from cysteine degradation and reacts with furan-based intermediates derived from the sugar to form MFTT.[2]
- Thermal Degradation of Thiamine (Vitamin B1): Thiamine is a potent precursor to many sulfur-containing meat-like aroma compounds.[2] Upon heating, it degrades to form key intermediates, including 5-hydroxy-3-mercaptop-2-pentanone, which can then cyclize and dehydrate to form MFTT.[10][11]

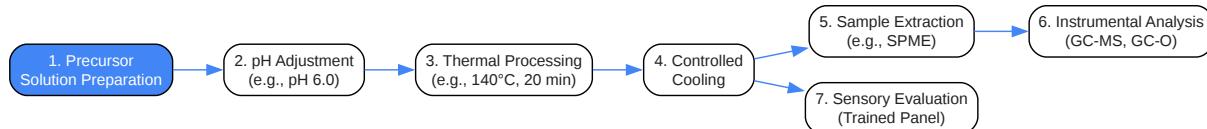
[Click to download full resolution via product page](#)

Figure 2: Primary formation pathways of MFTT.

Protocol: Model System for Meaty Process Flavor Generation

This protocol details the generation of a foundational meaty flavor base in a controlled, aqueous model system. This approach allows for systematic optimization of reaction

parameters before application in more complex and variable food matrices.


Objective

To create a savory, meat-like process flavor rich in MFTT and other associated aroma compounds by reacting key precursors (L-cysteine, thiamine, xylose) under controlled thermal processing conditions.

Materials & Equipment

- Chemicals: L-cysteine (food grade), Thiamine hydrochloride (food grade), D-xylose (food grade), Sodium phosphate monobasic and dibasic, Deionized water, **2-Methyltetrahydrofuran-3-thiol** analytical standard ($\geq 97\%$), Propylene glycol.
- Equipment: Benchtop pressure reactor or autoclave, Analytical balance (± 0.001 g), pH meter, Magnetic stir plate and stir bars, Heating mantle, Glassware (beakers, graduated cylinders), Gas Chromatograph with Mass Spectrometer (GC-MS).

Experimental Workflow

[Click to download full resolution via product page](#)

Figure 3: Workflow for model system flavor generation and analysis.

Step-by-Step Protocol

- Precursor Solution Preparation:
 - In a 500 mL beaker, dissolve the following in 200 mL of deionized water while stirring:
 - D-xylose: 5.0 g
 - L-cysteine: 2.5 g

- Thiamine hydrochloride: 0.5 g
- Causality: This ratio provides a balance of sugar, primary sulfur source (cysteine), and a potent secondary precursor (thiamine) to generate a complex meaty profile.
- pH Adjustment:
 - Prepare a 0.2 M phosphate buffer solution.
 - Slowly add the buffer to the precursor solution until a stable pH of 6.0 ± 0.1 is reached.
 - Causality: The pH significantly influences the reaction pathways. A slightly acidic to neutral pH (5-7) is generally optimal for the formation of many desirable meat-like sulfur compounds.[\[2\]](#)
- Thermal Processing:
 - Transfer the pH-adjusted solution to the pressure reactor vessel.
 - Seal the reactor according to the manufacturer's instructions.
 - Heat the vessel to a target temperature of 140-145°C and hold for 20 minutes.[\[5\]](#)
 - Causality: This temperature range is high enough to drive the Maillard reaction efficiently without excessive pyrolysis, which can lead to burnt, acrid off-notes.[\[8\]](#)
- Cooling and Sample Handling:
 - After the designated time, safely cool the reactor vessel in a water bath to below 50°C before opening.
 - The resulting brown liquid is the "process flavor." A portion should be immediately prepared for sensory analysis and another for instrumental analysis.

Parameter Optimization

Systematic optimization is key to tailoring the flavor profile. The following table outlines variables that can be adjusted to modify the outcome.

Table 2: Guide to Parameter Optimization

Parameter	Low Value	High Value	Expected Impact of High Value
Temperature	120°C	160°C	Increased browning, more roasted/pyrolytic notes, potential for bitterness.
Time	10 min	60 min	Deeper, more complex flavor; risk of over-processing and off-notes.
pH	5.0	8.0	Shifts reaction pathways; higher pH can accelerate browning but may favor different flavor compounds.
Cysteine:Thiamine Ratio	10:1	2:1	Increasing thiamine enhances savory, boiled meat notes and MFTT formation.

Analytical and Sensory Validation

A protocol is only as good as its validation. To ensure trustworthiness and reproducibility, both instrumental and sensory analyses are required to characterize the generated flavor.

Protocol: Instrumental Analysis via GC-MS and GC-O

- Objective: To identify and semi-quantify the volatile compounds (including MFTT) in the process flavor and correlate them with specific aromas.
- Methodology:

- Sample Preparation (SPME): Place 5 mL of the process flavor into a 20 mL headspace vial. Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace at 60°C for 30 minutes.
- GC-MS Analysis: Desorb the SPME fiber in the GC inlet. Use a polar capillary column (e.g., DB-WAX) with a temperature program starting at 40°C and ramping to 240°C. The mass spectrometer will identify compounds based on their fragmentation patterns.
- GC-Olfactometry (GC-O): Perform a parallel analysis where the column effluent is split between the MS detector and a heated sniffing port. A trained analyst describes the aroma of each compound as it elutes. This definitively confirms which peak corresponds to the target "meaty" aroma of MFTT.

Protocol: Sensory Evaluation

- Objective: To quantify the sensory attributes of the process flavor using a trained panel.
- Methodology:
 - Sample Preparation: Dilute the process flavor in a neutral base (e.g., warm water with 0.5% salt) to an appropriate intensity for tasting. Prepare a control (base only).
 - Panelists: Use a panel of 8-12 trained assessors.
 - Quantitative Descriptive Analysis (QDA): Panelists will rate the intensity of key aroma and flavor attributes (e.g., "Roasted," "Brothy," "Sulfurous," "Savory," "Umami") on a 15-point scale.
 - Data Analysis: Analyze the results using statistical methods (e.g., ANOVA) to determine significant differences and create a sensory profile (spider web plot).

Application and Best Practices

While model systems are essential for development, the ultimate goal is application in a food product. MFTT is extremely potent and must be handled with precision.

- Dosing and Incorporation: Due to its potency, MFTT is almost never used neat. It should be diluted to a 0.01% - 0.1% solution in a suitable solvent like propylene glycol or a neutral oil

before being added to a food system.[4]

- Top Note vs. Process Flavor: The flavor generated in the protocol above is a complete "process flavor" containing a complex mixture of compounds. Pure, diluted MFTT can be used as a "top note" to specifically lift and define the meaty character of an existing flavor system.
- Stability Considerations: Thiols like MFTT are susceptible to oxidation, which converts them into less potent disulfides.[12] To maintain flavor integrity in the final product, consider:
 - Using antioxidants (e.g., ascorbic acid, tocopherols).
 - Utilizing modified atmosphere packaging (MAP) to reduce oxygen exposure.
- Plant-Based Applications: When adding to plant-based meat analogues, the flavor system can be incorporated into the protein slurry before extrusion or mixed with the fat component to be added post-extrusion. The heat of extrusion can further drive flavor reactions, a factor that must be accounted for during formulation.

Conclusion

2-Methyltetrahydrofuran-3-thiol is a powerful and indispensable molecule for the creation of authentic meat-like flavors. Its successful application hinges on a scientific understanding of its formation through the Maillard reaction and a systematic, data-driven approach to formulation. By utilizing controlled model systems, robust analytical validation, and precise dosing strategies, researchers and flavorists can leverage the unique sensory properties of MFTT to develop compelling and high-quality savory food products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-methyl-3-tetrahydrofuran thiol [flavscents.com]
- 5. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 6. 2-methyl-3-tetrahydrofurylthiol [webbook.nist.gov]
- 7. Tetrahydro-2-methyl-3-furanthiol | C5H10OS | CID 62128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Maillard reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. CN111943916A - Preparation method of 2-methyltetrahydrofuran-3-thiol - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. img.perfumerflavorist.com [img.perfumerflavorist.com]
- To cite this document: BenchChem. [Formulation of meat-like process flavors using 2-Methyltetrahydrofuran-3-thiol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142655#formulation-of-meat-like-process-flavors-using-2-methyltetrahydrofuran-3-thiol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com